3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide

Catalog No.
S11751828
CAS No.
M.F
C12H15N5O
M. Wt
245.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide

Product Name

3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide

IUPAC Name

3-methyl-N-[4-(tetrazol-1-yl)phenyl]butanamide

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C12H15N5O/c1-9(2)7-12(18)14-10-3-5-11(6-4-10)17-8-13-15-16-17/h3-6,8-9H,7H2,1-2H3,(H,14,18)

InChI Key

UAWFPHLSVXXHHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2C=NN=N2

3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a butanamide structure, and a methyl group. The tetrazole ring is a five-membered nitrogen-rich heterocycle known for its diverse biological activities and applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Typical of amides and heterocycles:

  • Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution reactions are common, particularly involving the tetrazole ring, which can serve as an electrophile or nucleophile depending on the reaction conditions.

These reactions may vary based on the presence of functional groups and the specific conditions applied.

3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide exhibits notable biological activities due to the tetrazole moiety. Research indicates that compounds with tetrazole rings often demonstrate:

  • Antibacterial Properties: Effective against various bacterial strains.
  • Antifungal Activity: Inhibitory effects on fungal growth.
  • Antitumor Effects: Potential to inhibit tumor cell proliferation through interactions with specific molecular targets.

The compound's mechanism of action is believed to involve enzyme inhibition and receptor binding, which may lead to modulation of cellular pathways associated with disease processes.

The synthesis of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide typically involves several key steps:

  • Formation of the Tetrazole Ring: This can be achieved through cycloaddition reactions between nitriles and azides or via the reaction of triethyl orthoformate with sodium azide.
  • Coupling Reaction: The tetrazole is then coupled with a phenyl group through substitution reactions.
  • Amidation: The final step involves forming the butanamide linkage, often using carboxylic acids and amines in the presence of coupling agents like EDCI or DCC.

Optimization of these steps is crucial for maximizing yield and purity in both laboratory and industrial settings.

3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has several applications in various fields:

  • Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.
  • Drug Development: Used as a lead compound for synthesizing derivatives with enhanced efficacy.
  • Chemical Biology: Serves as a probe for studying biological mechanisms and pathways.
  • Material Science: Investigated for its properties in developing new materials.

Studies on 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide focus on its interactions with specific proteins and enzymes. These interactions can elucidate its role in biological pathways, including:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Binding: It can bind to receptors influencing signal transduction pathways, potentially leading to therapeutic effects.

Such studies are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide. Here are notable examples:

Compound NameMolecular FormulaKey Features
4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamideC19H22N4O2Contains an indole moiety; potential for neurological activity.
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamideC18H22N2O2Features an aminomethyl group; used in organic synthesis.
2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamideC18H19N5OSimilar tetrazole structure; potential for varied biological activity.

Uniqueness

The uniqueness of 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide lies in its specific combination of functional groups, particularly the methyl group and the tetrazole ring, which enhance its binding affinity and specificity towards biological targets compared to similar compounds. This structural configuration may contribute to its distinct pharmacological properties and potential applications in drug discovery.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.12766012 g/mol

Monoisotopic Mass

245.12766012 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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